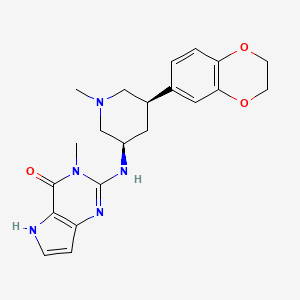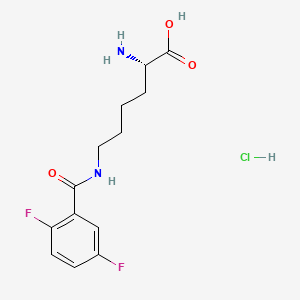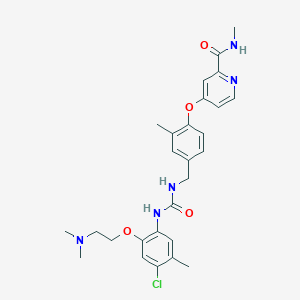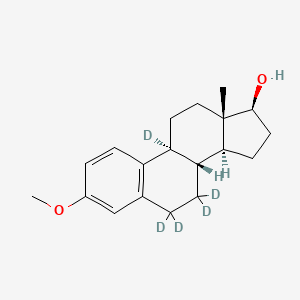![molecular formula C27H38N6O8S B12424187 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)
5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FAAL-IN-1 is a selective inhibitor of fatty acyl-adenosine monophosphate ligase (FAAL), specifically targeting FAAL28 with a dissociation constant (K_i) of 0.7 micromolar. This compound exhibits significant antimycobacterial activity, making it a promising candidate for the treatment of infections caused by Mycobacterium tuberculosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of FAAL-IN-1 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the reaction of specific amines and acids under controlled conditions to form the core structure of FAAL-IN-1.
Functionalization: The core structure is then functionalized with various groups to enhance its activity and selectivity. This step often involves the use of protecting groups and subsequent deprotection.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of FAAL-IN-1 would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions to handle larger volumes.
Automation: Implementing automated systems for reaction monitoring and control to ensure consistency and efficiency.
Quality control: Employing rigorous quality control measures to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
FAAL-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, hydroxides, and amines under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with increased hydrogen content.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
FAAL-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of fatty acyl-adenosine monophosphate ligase and its role in various biochemical pathways.
Biology: Employed in studies to understand the role of fatty acyl-adenosine monophosphate ligase in cellular processes and its potential as a target for therapeutic intervention.
Medicine: Investigated for its potential use in the treatment of infections caused by Mycobacterium tuberculosis, due to its antimycobacterial activity.
作用機序
FAAL-IN-1 exerts its effects by selectively inhibiting fatty acyl-adenosine monophosphate ligase, specifically FAAL28. The inhibition occurs through binding to the active site of the enzyme, preventing the formation of fatty acyl-adenosine monophosphate. This inhibition disrupts the synthesis of essential fatty acids, leading to the death of Mycobacterium tuberculosis .
類似化合物との比較
FAAL-IN-1 can be compared with other inhibitors of fatty acyl-adenosine monophosphate ligase, such as:
FAAL-IN-2: Another selective inhibitor with a different binding affinity and specificity.
FAAL-IN-3: A compound with similar activity but different chemical structure and pharmacokinetic properties.
Uniqueness
FAAL-IN-1 is unique due to its high selectivity for FAAL28 and its potent antimycobacterial activity. This makes it a valuable tool for studying the role of fatty acyl-adenosine monophosphate ligase in Mycobacterium tuberculosis and for developing new therapeutic agents .
特性
分子式 |
C27H38N6O8S |
|---|---|
分子量 |
606.7 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(11-phenoxyundecanoyl)sulfamate |
InChI |
InChI=1S/C27H38N6O8S/c28-25-22-26(30-17-29-25)33(18-31-22)27-24(36)23(35)20(41-27)16-40-42(37,38)32-21(34)14-10-5-3-1-2-4-6-11-15-39-19-12-8-7-9-13-19/h7-9,12-13,17-18,20,23-24,27,35-36H,1-6,10-11,14-16H2,(H,32,34)(H2,28,29,30)/t20-,23-,24-,27-/m1/s1 |
InChIキー |
VLRIGNDIFPKPGQ-ZCIWVVNKSA-N |
異性体SMILES |
C1=CC=C(C=C1)OCCCCCCCCCCC(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
正規SMILES |
C1=CC=C(C=C1)OCCCCCCCCCCC(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


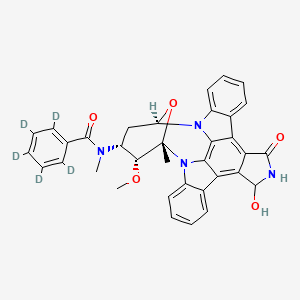
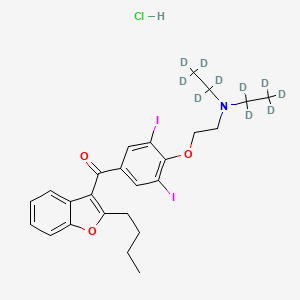
![N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride](/img/structure/B12424117.png)
![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)
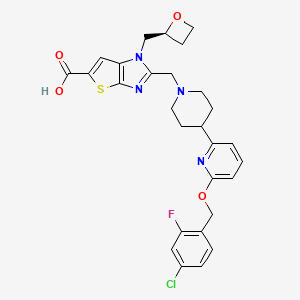


![1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B12424152.png)
